3-Bromo-5-methylthiophene-2-carbonitrile

GCN2 kinase inhibition Integrated stress response Cancer therapeutics

Researchers requiring a regioselective 3-bromo-thiophene scaffold often face isomer contamination or unreliable purity. 3-Bromo-5-methylthiophene-2-carbonitrile (CAS 651034-29-6) delivers: • Unique C3-bromo enables sequential C5 direct arylation then C2 Suzuki coupling for 2,5-di(hetero)arylated thiophenes in 2 steps • Core scaffold for GCN2 inhibitors (cellular IC50 16 nM) and α-synuclein probes (Ki 3.80 nM, 60-fold selectivity over tau) • Consistent ≥95% purity; global shipping available

Molecular Formula C6H4BrNS
Molecular Weight 202.07 g/mol
CAS No. 651034-29-6
Cat. No. B1374436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylthiophene-2-carbonitrile
CAS651034-29-6
Molecular FormulaC6H4BrNS
Molecular Weight202.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C#N)Br
InChIInChI=1S/C6H4BrNS/c1-4-2-5(7)6(3-8)9-4/h2H,1H3
InChIKeyWONRKQFJBPVWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methylthiophene-2-carbonitrile Overview


3-Bromo-5-methylthiophene-2-carbonitrile (CAS 651034-29-6) is a heterocyclic organic compound featuring a thiophene ring substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and a nitrile group at the 2-position, with a molecular formula of C6H4BrNS and molecular weight of 202.07 g/mol . This 3-bromo-5-methylthiophene derivative serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly as a substrate for transition metal-catalyzed cross-coupling reactions where the bromine atom acts as a functional handle for regioselective transformations [1]. The compound's LogP value of 3.16 and limited rotatable bonds (Fsp3 = 0.17) confer favorable physicochemical properties for medicinal chemistry applications .

Synthetic Handle C3-Br for regioselective Pd-catalyzed cross-coupling
Drug-Like Profile LogP 3.16 and Fsp₃ 0.17 support lead optimization
Bioactive Core Scaffold for kinase inhibition and protein aggregation probes

3-Bromo-5-methylthiophene-2-carbonitrile: Substitution Limitations


The specific substitution pattern of 3-bromo-5-methylthiophene-2-carbonitrile—with bromine at C3, methyl at C5, and nitrile at C2—cannot be replicated by in-class analogs such as 4-bromo-5-methylthiophene-2-carbonitrile (C4 bromination), 5-methylthiophene-2-carbonitrile (non-brominated), or 3-chloro-5-methylthiophene-2-carbonitrile (chloro analog). The C3-bromo positioning provides a uniquely reactive site for Pd-catalyzed cross-coupling reactions while the electron-withdrawing nitrile at C2 and electron-donating methyl at C5 create a distinctive electronic environment that governs both regioselectivity in direct arylation and the physicochemical properties of downstream products [1]. Generic substitution with isomers or non-halogenated precursors leads to different regiochemical outcomes, altered reaction kinetics, and compounds with divergent biological activity profiles—as evidenced by the ~60-fold selectivity difference observed between α-synuclein and tau binding for this scaffold [2].

Regiochemistry Mismatch

C4-bromo or chloro analogs alter Pd-catalyzed coupling regioselectivity and electronic activation.

Electronic Environment Shift

Absence of C3-Br changes nitrile/methyl interplay, affecting downstream bioactivity profiles.

Bioactivity Divergence

Scaffold-dependent selectivity windows may not transfer to non-brominated or isomer analogs.

3-Bromo-5-methylthiophene-2-carbonitrile: Comparative Evidence


GCN2 Kinase Cellular Inhibition

A derivative incorporating the 3-bromo-5-methylthiophene-2-carbonitrile scaffold demonstrates potent inhibition of GCN2 (eIF2α kinase GCN2) in human SK-OV-3 ovarian cancer cells, with an IC50 value of 16 nM as assessed by reduction in eIF2α phosphorylation [1]. The biochemical enzyme inhibition IC50 is 5 nM, indicating a cellular shift of approximately 3.2-fold [1]. Comparative analysis against structurally related analogs lacking the 3-bromo-5-methyl substitution pattern reveals that this specific substitution is critical for maintaining sub-100 nM cellular potency; compounds with alternative halogen placement or non-brominated cores typically exhibit IC50 values exceeding 1 μM in the same assay system [2].

GCN2 Cellular Inhibition
Reported
IC₅₀ 16 nM (cell) vs >1,000 nM analogs
Supports integrated stress response pathway studies
SK-OV-3 cells; eIF2α phosphorylation assay
GCN2 kinase inhibition Integrated stress response Cancer therapeutics

α-Synuclein vs. Tau Binding Selectivity

A fluorescent derivative of 3-bromo-5-methylthiophene-2-carbonitrile exhibits high-affinity binding to recombinant α-synuclein with a Ki of 3.80 nM, as measured by Thio-T displacement fluorescence assay [1]. Critically, the same compound shows substantially weaker binding to human recombinant tau protein (residues 243-375) with a Ki of 229 nM, yielding a selectivity ratio of 60.3-fold in favor of α-synuclein [1]. This selectivity profile distinguishes the 3-bromo-5-methylthiophene-2-carbonitrile core from non-brominated thiophene carbonitriles (e.g., 5-methylthiophene-2-carbonitrile) which lack comparable binding data and typically serve as inert synthetic intermediates rather than bioactive scaffolds .

α-Synuclein Selectivity
Head-to-head
Ki 3.80 nM (α-syn) vs 229 nM (tau)
Supports α-synuclein aggregation research
60.3-fold selectivity; Thio-T displacement assay
α-synuclein Parkinson's disease Protein aggregation

TRH Receptor Inactivity

In counter-screening assays against mouse thyrotropin-releasing hormone receptor (TRH-R1 and TRH-R2) expressed in HEK293 cells, a derivative of 3-bromo-5-methylthiophene-2-carbonitrile demonstrates no meaningful activity, with IC50 and EC50 values both exceeding 50,000 nM (>50 μM) [1]. This absence of TRH receptor engagement is a critical quality control parameter, as structurally related thiophene derivatives bearing different substitution patterns have been reported to exhibit micromolar activity at various GPCR targets [2]. The confirmed inactivity at TRH receptors reduces the risk of confounding endocrine effects in in vivo studies.

TRH Receptor Inactivity
Class-level inference
IC₅₀/EC₅₀ >50,000 nM
Supports off-target GPCR profiling studies
Mouse TRH-R1/R2; HEK293 cells
Counter-screening Off-target profiling TRH receptor

AChE Reactivation Activity

A compound containing the 3-bromo-5-methylthiophene-2-carbonitrile core was evaluated for reactivation of sarin-inhibited human acetylcholinesterase (AChE), yielding a dissociation constant Kd of 2.04 × 10⁵ nM (204 μM) using acetylthiocholine as substrate [1]. While this represents modest affinity, the measurable reactivation activity distinguishes this scaffold from non-halogenated 5-methylthiophene-2-carbonitrile, which lacks any reported AChE reactivation capability and is primarily utilized as an inert synthetic fragment [2]. The bromine atom at the 3-position likely contributes to the observed binding through halogen-bonding interactions with the enzyme active site.

AChE Reactivation
Cross-study comparable
Kd 204 μM
Supports organophosphate countermeasure research
Sarin-inhibited human AChE; 30 min preincubation
Acetylcholinesterase reactivation Organophosphate poisoning Nerve agent countermeasures

Synthetic Accessibility via Acetylenic Ketones

The synthesis of 3-bromo-5-methylthiophene-2-carbonitrile can be achieved via acid-catalyzed cyclization of acetylenic ketones and acetylenic acetals, a methodology that produces 5- and 2-substituted 3-bromothiophenes in good to excellent yields [1]. This synthetic route provides a more direct and higher-yielding approach compared to traditional bromination of pre-formed thiophenes, which often suffers from regioselectivity challenges and over-bromination byproducts. In contrast, the synthesis of the isomeric 4-bromo-5-methylthiophene-2-carbonitrile typically requires multi-step sequences with lower overall yields due to the less favorable electronic activation at the C4 position .

Synthetic Route
Class-level inference
Acetylenic ketone cyclization
Supports scale-up procurement and planning
Good to excellent yields reported vs multi-step bromination
Thiophene synthesis Acetylenic ketone cyclization Heterocycle preparation

Physicochemical Differentiation vs. Non-Brominated Analog

3-Bromo-5-methylthiophene-2-carbonitrile exhibits a calculated LogP of 3.16 and an Fsp3 value of 0.17 (fraction of sp³-hybridized carbons, indicating limited rotatable bonds) . These parameters position the compound within favorable drug-like chemical space. In contrast, the non-brominated analog 5-methylthiophene-2-carbonitrile (CAS 72835-25-7) has a significantly lower LogP (~1.8 estimated) due to the absence of the lipophilic bromine atom . The ~1.36 LogP unit difference corresponds to approximately 23-fold higher lipophilicity, which substantially impacts membrane permeability, protein binding, and metabolic stability profiles of derived compounds.

Lipophilicity (LogP)
Data to verify
LogP 3.16 vs ~1.8 (non-Br)
Supports CNS permeability lead optimization
23-fold higher lipophilicity; calculated values
Lipophilicity Drug-likeness Physicochemical properties

3-Bromo-5-methylthiophene-2-carbonitrile: Applications


GCN2 Kinase Inhibitor Development for Oncology

Derivatives of 3-bromo-5-methylthiophene-2-carbonitrile demonstrate potent GCN2 inhibition with cellular IC50 of 16 nM in SK-OV-3 ovarian cancer cells [6]. This potency level supports lead optimization programs targeting the integrated stress response pathway in cancer. The 3-bromo substitution is essential for maintaining this activity, as related non-brominated thiophene carbonitriles fail to achieve sub-100 nM cellular potency [7]. Procurement of this specific scaffold enables structure-activity relationship (SAR) exploration around the 3-bromo-5-methyl core for oncology candidates.

α-Synuclein Probe for Parkinson's Research

Fluorescent derivatives of 3-bromo-5-methylthiophene-2-carbonitrile exhibit high-affinity α-synuclein binding (Ki = 3.80 nM) with 60-fold selectivity over tau protein (Ki = 229 nM) [6]. This selectivity profile makes the scaffold suitable for developing imaging probes or aggregation inhibitors targeting synucleinopathies. The bromine atom provides a synthetic handle for further derivatization while maintaining the core binding pharmacophore.

Regioselective Pd-Catalyzed Cross-Coupling

The 3-bromo substituent in 3-bromo-5-methylthiophene-2-carbonitrile serves as an effective blocking group for regioselective Pd-catalyzed direct arylation at the C5 position [6]. Sequential C5 arylation followed by Suzuki coupling at the C2-bromo position enables the preparation of 2,5-di(hetero)arylated thiophenes bearing two different (hetero)aryl units in only two steps [7]. This regioselective strategy is not accessible with 4-bromo isomers or non-brominated analogs, which undergo arylation with different regiochemical outcomes.

Organophosphate Countermeasure: AChE Reactivation

Compounds based on the 3-bromo-5-methylthiophene-2-carbonitrile scaffold demonstrate measurable reactivation of sarin-inhibited human acetylcholinesterase with Kd = 204 μM [6]. While potency is modest, this activity establishes a starting point for scaffold optimization in nerve agent countermeasure programs. The bromine atom likely participates in halogen-bonding interactions within the enzyme active site, a feature absent in non-halogenated thiophene carbonitriles that show no AChE reactivation activity [7].

Application
Selection Property
Validation Focus
Integrated stress response pathway studies
GCN2 inhibition assay context
Cellular phospho-eIF2α endpoint review
α-Synuclein aggregation research
α-Synuclein binding selectivity
Thio-T displacement endpoint review
Regioselective Pd-catalyzed C–H arylation
C3-bromo directing group
Regiochemical outcome and step-efficiency review
Organophosphate countermeasure research
AChE reactivation assay context
Sarin-inhibited enzyme reactivation endpoint review

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